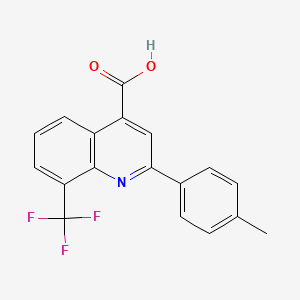
2-(4-Methylphenyl)-8-(trifluoromethyl)-4-quinolinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylphenyl)-8-(trifluoromethyl)-4-quinolinecarboxylic acid is an organic compound that belongs to the quinoline family This compound is characterized by the presence of a trifluoromethyl group and a carboxylic acid group attached to a quinoline ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-8-(trifluoromethyl)-4-quinolinecarboxylic acid typically involves multi-step organic reactions. One common method involves the Friedländer synthesis, where an aromatic aldehyde reacts with an amine and a ketone under acidic conditions to form the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance the efficiency and yield of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylphenyl)-8-(trifluoromethyl)-4-quinolinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form hydrogenated derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylphenyl)-8-(trifluoromethyl)-4-quinolinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of advanced materials, such as polymers with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-Methylphenyl)-8-(trifluoromethyl)-4-quinolinecarboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. The quinoline ring can interact with nucleic acids or proteins, potentially inhibiting their function. The carboxylic acid group can form hydrogen bonds with target molecules, stabilizing the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methylphenyl)-4-quinolinecarboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.
8-(Trifluoromethyl)-4-quinolinecarboxylic acid: Lacks the 4-methylphenyl group, affecting its biological activity.
4-Quinolinecarboxylic acid: The simplest form, lacking both the 4-methylphenyl and trifluoromethyl groups.
Uniqueness
2-(4-Methylphenyl)-8-(trifluoromethyl)-4-quinolinecarboxylic acid is unique due to the presence of both the trifluoromethyl and 4-methylphenyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s potential as a versatile building block in organic synthesis and its effectiveness in various applications.
Eigenschaften
Molekularformel |
C18H12F3NO2 |
|---|---|
Molekulargewicht |
331.3 g/mol |
IUPAC-Name |
2-(4-methylphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H12F3NO2/c1-10-5-7-11(8-6-10)15-9-13(17(23)24)12-3-2-4-14(16(12)22-15)18(19,20)21/h2-9H,1H3,(H,23,24) |
InChI-Schlüssel |
RQOZWFWATJZIBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(F)(F)F)C(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-2-(4-methoxyphenyl)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B15082580.png)
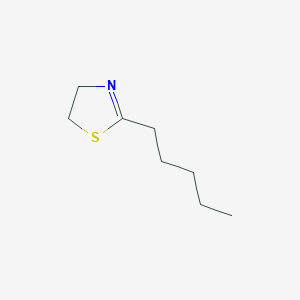
![2-Butyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15082590.png)
![N-[2-[(2E)-2-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dichlorobenzamide](/img/structure/B15082592.png)
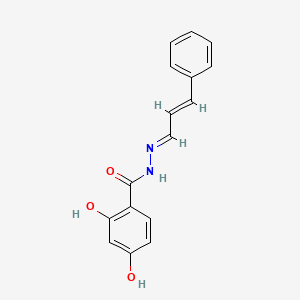

![4-[(4-Nitrophenyl)sulfanyl]phenol](/img/structure/B15082602.png)
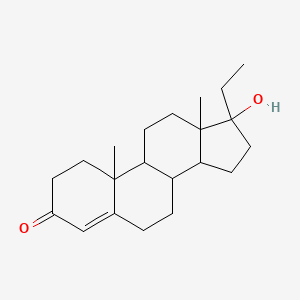
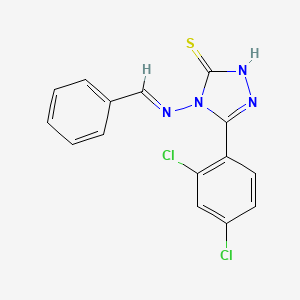
![4-benzyl-N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1-piperazinamine](/img/structure/B15082632.png)
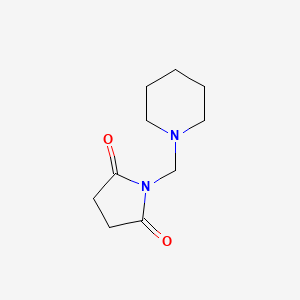
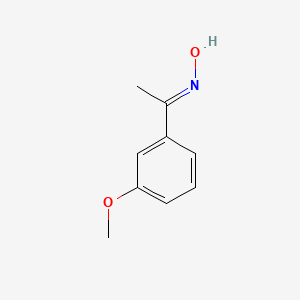

![[4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B15082682.png)
